1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol

Catalog No.
S11898409
CAS No.
1020241-62-6
M.F
C26H28N2O2S4
M. Wt
528.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]meth...

CAS Number

1020241-62-6

Product Name

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol

IUPAC Name

1,4-bis[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]butane-2,3-diol

Molecular Formula

C26H28N2O2S4

Molecular Weight

528.8 g/mol

InChI

InChI=1S/C26H28N2O2S4/c1-17-3-7-19(8-4-17)25-27-21(13-33-25)11-31-15-23(29)24(30)16-32-12-22-14-34-26(28-22)20-9-5-18(2)6-10-20/h3-10,13-14,23-24,29-30H,11-12,15-16H2,1-2H3

InChI Key

WCLYSKAZPMJJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSCC(C(CSCC3=CSC(=N3)C4=CC=C(C=C4)C)O)O

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol is a complex organic compound notable for its thiazole moiety, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a butane backbone substituted with two thiazolylmethyl sulfanyl groups and hydroxyl groups at the second and third positions. Its molecular formula is C17H22N2S2O2C_{17}H_{22}N_2S_2O_2, and it exhibits unique structural properties that may confer specific biological activities.

Typical of thiazole derivatives, including:

  • Nucleophilic substitutions: The thiazole ring can undergo nucleophilic attack due to the electrophilic nature of the carbon adjacent to the nitrogen.
  • Redox reactions: The presence of hydroxyl groups allows for potential oxidation or reduction reactions, which could modify its biological activity.
  • Condensation reactions: The hydroxyl groups can react with other carbonyl-containing compounds to form ethers or esters.

1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol has shown promising biological activities in preliminary studies. Compounds containing thiazole rings are often associated with:

  • Antimicrobial properties: Many thiazole derivatives exhibit activity against bacteria and fungi.
  • Anticancer effects: Some studies suggest that thiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory effects: The compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological exploration.

The synthesis of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol typically involves several steps:

  • Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioketones with α-haloacetophenones.
  • Methylation: Methyl groups can be introduced using methyl iodide or similar reagents to form the thiazolylmethyl sulfanyl groups.
  • Coupling with butane diol: The final step involves coupling the thiazole derivative with butane-2,3-diol under acidic or basic conditions to yield the target compound.

The applications of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol are diverse:

  • Pharmaceuticals: Due to its potential biological activities, it may be developed as an antimicrobial or anticancer agent.
  • Agricultural chemicals: It could serve as a pesticide or fungicide given its antimicrobial properties.
  • Material science: The compound may find use in developing novel materials due to its unique chemical structure.

Interaction studies of 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol with various biological targets are crucial for understanding its mechanism of action. Potential interactions include:

  • Enzyme inhibition: Investigating whether the compound inhibits specific enzymes related to disease pathways.
  • Receptor binding studies: Understanding how it interacts with cellular receptors could elucidate its pharmacological effects.

Several compounds share structural similarities with 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol. These include:

Compound NameStructureNotable Properties
2-(4-Methylphenyl)-1,3-thiazol-4(5H)-oneStructureAntimicrobial activity
5-(4-Methylphenyl)-thiazoleStructureAnticancer properties
3-(4-Methylphenyl)-thiazoleStructureAnti-inflammatory effects

Uniqueness

What sets 1,4-Bis({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)butane-2,3-diol apart from these similar compounds is its dual hydroxyl functionalization and the specific arrangement of sulfur atoms within its structure. This configuration may enhance its solubility and bioavailability compared to other thiazole derivatives.

XLogP3

5.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

528.10336283 g/mol

Monoisotopic Mass

528.10336283 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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